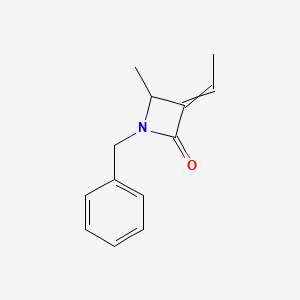
ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a chiral compound with significant importance in the field of organic chemistry and pharmaceuticals. This compound is characterized by its two chiral centers at the 3rd and 5th positions, which contribute to its stereochemical complexity and biological activity. It is often used as an intermediate in the synthesis of various bioactive molecules, including statins, which are widely used as cholesterol-lowering agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate typically involves the stereoselective reduction of a β,δ-diketo ester. One efficient method utilizes diketoreductase enzymes, which can catalyze the reduction of both carbonyl groups in a single step, yielding the desired dihydroxy ester with high enantioselectivity . The reaction conditions often include the use of NADH or NADPH as cofactors and are carried out in aqueous buffer solutions at a pH between 6.0 and 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biocatalytic processes. These methods leverage the high selectivity and efficiency of enzymes such as diketoreductases, which are often expressed in recombinant microorganisms like Escherichia coli . The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can yield fully saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the presence of strong nucleophiles and suitable leaving groups under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols .
Scientific Research Applications
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of statins, the compound acts as a precursor that undergoes further enzymatic transformations to produce the active drug. The molecular targets include hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is inhibited by statins to reduce cholesterol synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another chiral compound used in the synthesis of statins.
Ethyl ®-2-hydroxy-4-phenylbutyrate: An intermediate used in the synthesis of angiotensin-converting enzyme inhibitors.
Uniqueness
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various bioactive compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
485374-31-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1 |
InChI Key |
ZYOZFSCMERENNR-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](C=C)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
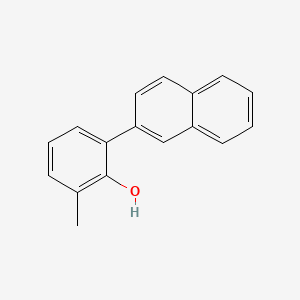
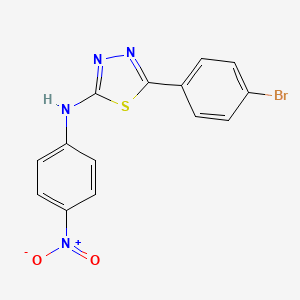

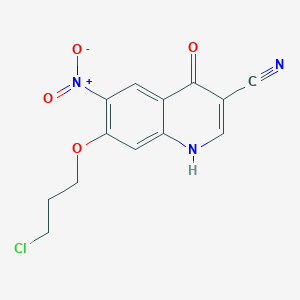
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

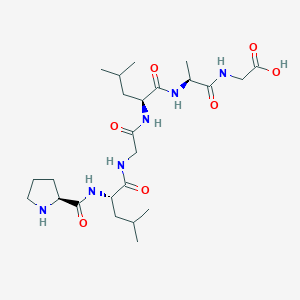
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
